3-Cyclopropoxy-N,N,4-trimethylaniline
Description
3-Cyclopropoxy-N,N,4-trimethylaniline (CAS: Not explicitly provided; structural analog of N,N,4-trimethylaniline, CAS 99-97-8 ) is a substituted aniline derivative featuring a cyclopropoxy group at the 3-position, alongside N,N-dimethyl and 4-methyl substituents. This compound is structurally distinct due to the strained cyclopropane ring, which introduces unique steric and electronic properties compared to simpler alkyl or aryl substituents.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,N,4-trimethylaniline |
InChI |
InChI=1S/C12H17NO/c1-9-4-5-10(13(2)3)8-12(9)14-11-6-7-11/h4-5,8,11H,6-7H2,1-3H3 |
InChI Key |
SOGISRZWDQVRLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N,N,4-trimethylaniline can be achieved through several methods. One common approach involves the reaction of 4-bromo-N,N-dimethylaniline with cyclopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the formation of the cyclopropoxy group .
Industrial Production Methods
In industrial settings, the production of 3-Cyclopropoxy-N,N,4-trimethylaniline may involve a one-pot synthesis method to improve efficiency and reduce the risk of hazardous chemical exposure. This method combines the reaction and distillation steps into a single process, thereby minimizing the handling of dangerous chemicals and enhancing production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-N,N,4-trimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the para position of the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-Cyclopropoxy-N,N,4-trimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N,N,4-trimethylaniline involves its interaction with specific molecular targets and pathways. The compound can undergo oxidative coupling reactions, forming intermediates that interact with biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Substituent Position and Reactivity in Catalytic Reactions
The position of substituents on the aromatic ring critically influences reactivity. For example:
- N,N,3-Trimethylaniline (meta-substituted) exhibits high reactivity in allylation reactions, achieving 84% yield under Pd-catalyzed conditions .
- N,N,4-Trimethylaniline (para-substituted) shows significantly lower reactivity (35% yield in allylation) and poor performance in C–H olefination (3% yield in DCE at 40°C) .
- N,N,2-Trimethylaniline (ortho-substituted) is unreactive in allylation due to steric hindrance .
However, the electron-donating cyclopropoxy group may modulate electronic effects, altering pathways in electrochemical or Friedel-Crafts reactions .
Physicochemical and Application-Based Differences
Steric and Electronic Profiles
- Electronic Effects: The cyclopropoxy group is a stronger electron donor than methyl, which could stabilize radical intermediates (e.g., in electrochemical reactions) or alter regioselectivity in electrophilic attacks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
